molecular formula C7H13NO B8253405 3-Quinuclidinol CAS No. 3684-26-2

3-Quinuclidinol

Cat. No.: B8253405
CAS No.: 3684-26-2
M. Wt: 127.18 g/mol
InChI Key: IVLICPVPXWEGCA-UHFFFAOYSA-N
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Description

3-Quinuclidinol: is a bicyclic amine with the chemical formula C7H13NO 1-azabicyclo[2.2.2]octan-3-ol . This compound is notable for its role as a chiral building block in the synthesis of various pharmaceuticals, particularly antimuscarinic agents. The structure of this compound consists of a quinuclidine ring with a hydroxyl group attached to the third carbon atom, making it a versatile intermediate in organic synthesis .

Mechanism of Action

Target of Action

3-Quinuclidinol primarily targets the muscarinic acetylcholine receptors (mAChRs), specifically the M1 and M3 subtypes . These are G protein-coupled acetylcholine receptors found in the plasma membranes of certain neurons and other cells . They play a crucial role in diverse physiological functions such as smooth muscle contraction, exocrine and endocrine secretion, and nerve-to-nerve transmission .

Mode of Action

This compound interacts with its targets, the M1 and M3 subtypes of mAChRs, by binding to these receptors . This binding can either activate or inhibit the receptors, depending on the specific derivative of this compound. For instance, Talsaclidine, a derivative of this compound, acts as an M1 agonist , while Revatropate, another derivative, acts as an M3 antagonist .

Biochemical Pathways

The interaction of this compound with the mAChRs affects various biochemical pathways. The activation or inhibition of these receptors can lead to changes in smooth muscle contraction, exocrine and endocrine secretion, and nerve-to-nerve transmission . These changes can have downstream effects on various physiological functions.

Result of Action

The molecular and cellular effects of this compound’s action depend on the specific derivative and the receptor subtype it targets. For example, Talsaclidine, an M1 agonist, has been clinically evaluated as a cognition enhancer , while Revatropate, an M3 antagonist, has potential applications in the treatment of conditions like urinary incontinence .

Biochemical Analysis

Biochemical Properties

3-Quinuclidinol acts as a chiral building block for various antimuscarinic agents and other active pharmaceutical ingredients . It serves as a catalyst for condensation of methyl vinyl ketone with aldehydes . It is also used as a reagent for cleavage of beta-keto and vinylogous beta-keto esters .

Cellular Effects

It has been used in the synthesis of muscarinic receptor ligands , which are G protein-coupled acetylcholine receptors found in the plasma membranes of certain neurons and other cells. These receptors are involved in diverse physiological functions such as smooth muscle contraction, exocrine and endocrine secretion, and nerve-to-nerve transmission .

Molecular Mechanism

It is known that this compound is a valuable compound for the production of various pharmaceuticals . It is used as a chiral building block for many antimuscarinic agents .

Temporal Effects in Laboratory Settings

It is known that this compound is used in the synthesis of various pharmaceuticals , suggesting that it may have long-term effects on cellular function.

Dosage Effects in Animal Models

It is known that this compound is used in the synthesis of various pharmaceuticals , suggesting that it may have effects at different dosages.

Metabolic Pathways

It is known that this compound is used in the synthesis of various pharmaceuticals , suggesting that it may be involved in various metabolic pathways.

Transport and Distribution

It is known that this compound is used in the synthesis of various pharmaceuticals , suggesting that it may interact with various transporters or binding proteins.

Subcellular Localization

It is known that this compound is used in the synthesis of various pharmaceuticals , suggesting that it may have effects on its activity or function in specific compartments or organelles.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Reduction of 3-Quinuclidinone: One common method for preparing 3-Quinuclidinol involves the reduction of 3-quinuclidinone using reducing agents such as sodium borohydride or potassium borohydride.

    Asymmetric Hydrogenation: Another method involves the asymmetric hydrogenation of 3-quinuclidinone using chiral catalysts like RuXY-Diphosphine-bimaH.

Industrial Production Methods:

    Solvent-Free Synthesis: An industrially viable method for synthesizing racemic this compound involves a solvent-free process.

Comparison with Similar Compounds

Uniqueness:

Properties

IUPAC Name

1-azabicyclo[2.2.2]octan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO/c9-7-5-8-3-1-6(7)2-4-8/h6-7,9H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVLICPVPXWEGCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1C(C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50862716
Record name 1-Azabicyclo[2.2.2]octan-3-ol
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Molecular Weight

127.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Boiling Point

Sublimes at 120 °C
Record name 3-QUINUCLIDINOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7710
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

Cream colored crystalline powder, Crystals form in ethanol, Crystals form in benzene

CAS No.

1619-34-7
Record name (±)-3-Quinuclidinol
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Record name 3-Quinuclidinol
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Record name 3-QUINUCLIDINOL
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Record name 1-Azabicyclo[2.2.2]octan-3-ol
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Record name Quinuclidin-3-ol
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Record name 3-QUINUCLIDINOL
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Melting Point

221 °C
Record name 3-QUINUCLIDINOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7710
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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